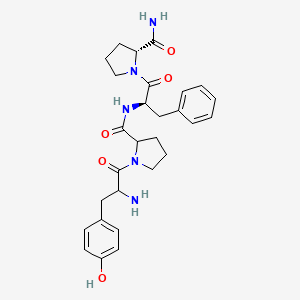

Tyr-Pro-D-Phe-D-Pro-NH2

Beschreibung

Tyr-Pro-D-Phe-D-Pro-NH₂ is a synthetic tetrapeptide featuring a sequence of tyrosine (Tyr), proline (Pro), D-phenylalanine (D-Phe), and D-proline (D-Pro), capped with a C-terminal amide group. Its design incorporates D-amino acids, which are known to enhance metabolic stability by resisting proteolytic degradation compared to L-amino acid-containing peptides . The D-configuration of Phe and Pro residues likely confers conformational rigidity, optimizing receptor interaction and selectivity.

Eigenschaften

Molekularformel |

C28H35N5O5 |

|---|---|

Molekulargewicht |

521.6 g/mol |

IUPAC-Name |

1-[2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2R)-1-[(2R)-2-carbamoylpyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C28H35N5O5/c29-21(16-19-10-12-20(34)13-11-19)27(37)33-15-5-9-24(33)26(36)31-22(17-18-6-2-1-3-7-18)28(38)32-14-4-8-23(32)25(30)35/h1-3,6-7,10-13,21-24,34H,4-5,8-9,14-17,29H2,(H2,30,35)(H,31,36)/t21?,22-,23-,24?/m1/s1 |

InChI-Schlüssel |

LSQXZIUREIDSHZ-BIELFDCTSA-N |

Isomerische SMILES |

C1C[C@@H](N(C1)C(=O)[C@@H](CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)N)C(=O)N |

Kanonische SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Tyr-Pro-D-Phe-D-Pro-NH2 typically involves solid-phase peptide synthesis (SPPS), a method widely used for the assembly of peptides. The process begins with the attachment of the C-terminal amino acid (D-Pro-NH2) to a solid resin. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. Common reagents used in these steps include carbodiimides for coupling and trifluoroacetic acid for deprotection .

Industrial Production Methods

Industrial production of peptides like Tyr-Pro-D-Phe-D-Pro-NH2 often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. The final product is typically purified using high-performance liquid chromatography (HPLC) to remove any impurities .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Tyr-Pro-D-Phe-D-Pro-NH2 kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Tyrosinrest kann oxidiert werden, um Dityrosin oder andere oxidative Produkte zu bilden.

Reduktion: Reduktionsreaktionen können Disulfidbrücken angreifen, falls diese in der Peptidstruktur vorhanden sind.

Substitution: Aminosäurereste können substituiert werden, um Analoga mit unterschiedlichen Eigenschaften zu erzeugen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.

Reduktion: Reduktionsmittel wie Dithiothreitol (DTT).

Substitution: Aminosäurederivate und Kupplungsreagenzien.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation von Tyrosin zur Bildung von Dityrosin führen, während Substitutionsreaktionen verschiedene Peptidanaloga hervorbringen können .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Tyr-Pro-D-Phe-D-Pro-NH2 beinhaltet seine Interaktion mit spezifischen molekularen Zielen, wie z. B. Opioidrezeptoren. Das Vorhandensein von D-Aminosäuren kann seine Bindungsaffinität und Selektivität für diese Rezeptoren verstärken. Nach der Bindung kann das Peptid die Rezeptoraktivität modulieren, was zu verschiedenen physiologischen Wirkungen führt, wie z. B. Analgesie.

Wirkmechanismus

The mechanism of action of Tyr-Pro-D-Phe-D-Pro-NH2 involves its interaction with specific molecular targets, such as opioid receptors. The presence of D-amino acids can enhance its binding affinity and selectivity for these receptors. Upon binding, the peptide can modulate receptor activity, leading to various physiological effects, such as analgesia .

Vergleich Mit ähnlichen Verbindungen

Research Implications and Gaps

- Tyr-Pro-D-Phe-D-Pro-NH₂ : Requires direct binding assays (e.g., Scatchard analysis) and in vivo stability studies to validate inferred properties.

- Clinical Potential: Structural modifications in PL17 and Tyr-Pro-D-Phe-D-Pro-NH₂ could inspire next-generation opioids with reduced off-target effects.

- Comparative Limitations : Most data derive from analogs; thus, extrapolations should be cautious until empirical studies confirm findings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.